
Griseorhodin A
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Overview
Description
Griseorhodin A is a member of chromenes.
Scientific Research Applications
Antimicrobial Activity
Griseorhodin A has been studied for its antibacterial properties, especially against resistant strains of bacteria.
- Mechanism of Action : Research indicates that this compound disrupts bacterial cell membranes and inhibits vital metabolic pathways. It has shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .
- Comparative Studies : In comparative studies, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like vancomycin. This suggests its potential as a novel therapeutic agent in combating antibiotic-resistant infections .
Cytotoxic Properties
This compound exhibits notable cytotoxic effects, making it a candidate for anticancer research.
- Cancer Cell Lines : Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been effective against human leukemia cells, leading to significant reductions in cell viability .
- Mechanistic Insights : The cytotoxicity is attributed to the compound's ability to interfere with cellular metabolism and induce oxidative stress within cancer cells .
Structural Characterization
Understanding the structure of this compound is crucial for elucidating its biological activity.
- Spectroscopic Analysis : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been employed to determine its molecular structure and absolute configuration. Recent studies utilized time-dependent density functional theory (TD-DFT) calculations for precise structural elucidation .
- Vibrational Optical Activity : Vibrational optical activity has been used as a tool for characterizing the structural features of this compound, providing insights into its conformational dynamics in solution .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Properties
CAS No. |
11048-91-2 |
---|---|
Molecular Formula |
C25H16O12 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione |
InChI |
InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3 |
InChI Key |
MRNNMFMPNANLHB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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